![molecular formula C11H8Cl2N2O B13165955 4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
4-[(3,5-Dichloropyridin-2-YL)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-Dichloropyridin-2-YL)oxy]aniline is a chemical compound with the molecular formula C11H8Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichloropyridinyl group attached to an aniline moiety through an oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dichloropyridin-2-YL)oxy]aniline typically involves the reaction of 3,5-dichloropyridine-2-ol with aniline in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,5-Dichloropyridin-2-YL)oxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(3,5-Dichloropyridin-2-YL)oxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(3,5-Dichloropyridin-2-YL)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3,5-Dichloropyridin-2-YL)oxy]phenol
- 4-[(3,5-Dichloropyridin-2-YL)oxy]benzoic acid
- 4-[(3,5-Dichloropyridin-2-YL)oxy]benzaldehyde
Uniqueness
4-[(3,5-Dichloropyridin-2-YL)oxy]aniline is unique due to its specific substitution pattern and the presence of both aniline and dichloropyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H8Cl2N2O |
|---|---|
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
4-(3,5-dichloropyridin-2-yl)oxyaniline |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-5-10(13)11(15-6-7)16-9-3-1-8(14)2-4-9/h1-6H,14H2 |
Clave InChI |
PGVMWEHPHKWCFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OC2=C(C=C(C=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


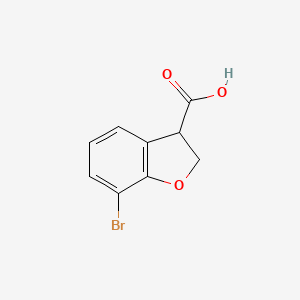
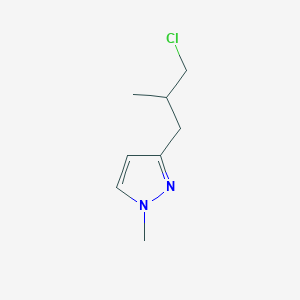
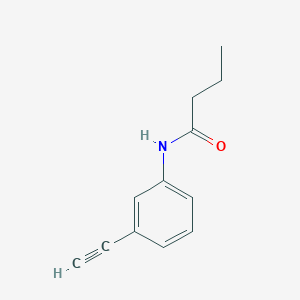

![N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide](/img/structure/B13165893.png)
![[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13165895.png)
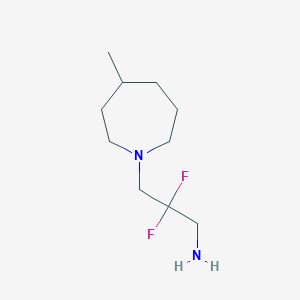

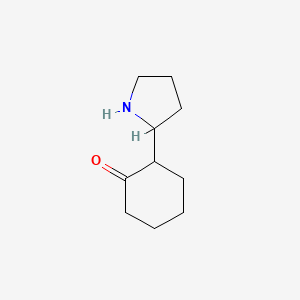


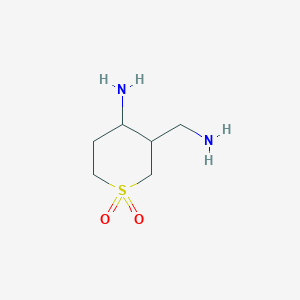
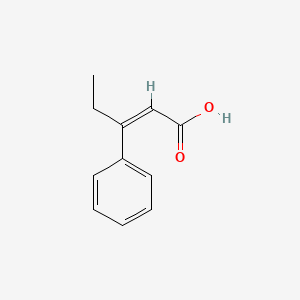
![3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)
